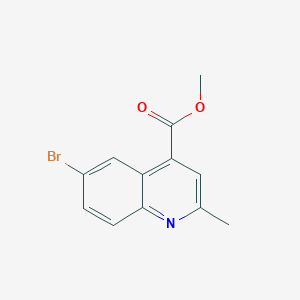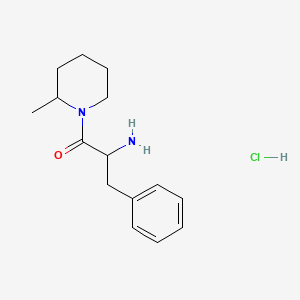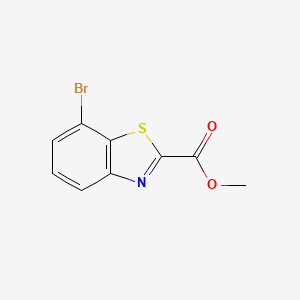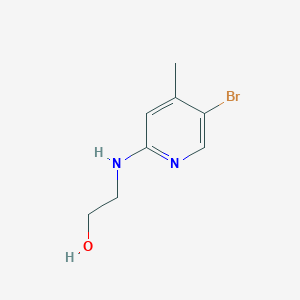![molecular formula C15H22BrCl2NO B1525190 3-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride CAS No. 1219956-84-9](/img/structure/B1525190.png)
3-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Metabolic Activity Study in Obese Rats Massicot, Steiner, and Godfroid (1985) conducted a study on the metabolic activity of a similar compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, in obese rats. They found that chronic administration of this compound led to reduced food intake and weight gain in obese rats, indicating potential applications in obesity research (Massicot, Steiner, & Godfroid, 1985).
Stereoselective Synthesis of Piperidines Mollet et al. (2011) explored the synthesis of various piperidine derivatives, including those similar to 3-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride. Their work contributes to understanding the synthetic pathways and potential applications of these compounds in medicinal chemistry (Mollet et al., 2011).
Synthesis of AFDX-Type Compounds Holzgrabe and Heller (2003) reported on the synthesis of hybrid compounds containing elements similar to the queried compound. This research highlights the diverse synthetic approaches and potential applications in receptor studies (Holzgrabe & Heller, 2003).
Discovery of Nonpeptide Agonist of GPR14/Urotensin-II Receptor Croston et al. (2002) identified a nonpeptidic agonist of the urotensin-II receptor, showcasing the potential of compounds structurally related to 3-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride in receptor research and drug development (Croston et al., 2002).
Effect on Feeding Behavior and Toxicity Study Massicot, Thuillier, and Godfroid (1984) examined the effects of a related compound on feeding behavior, noting its potential application in satiety and obesity research without significant toxicity or psychotropic activity (Massicot, Thuillier, & Godfroid, 1984).
Antimicrobial Activities of Piperidine Derivatives Ovonramwen, Owolabi, and Oviawe (2019) synthesized and screened various piperidine derivatives, including compounds structurally related to the queried compound, for antimicrobial activities, revealing potential applications in combating microbial infections (Ovonramwen, Owolabi, & Oviawe, 2019).
Synthesis and Antibacterial Potentials of Acetamide Derivatives Iqbal et al. (2017) synthesized acetamide derivatives containing piperidine structures and evaluated their antibacterial potentials, indicating possible applications in the development of new antibacterial agents (Iqbal et al., 2017).
Complexation of Arenes by Macrocyclic Hosts Diederich, Dick, and Griebel (1986) researched the complexation of arenes by macrocyclic hosts, including compounds related to 3-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride. Their work contributes to the understanding of host-guest interactions in both aqueous and organic solutions, which is relevant in various fields of chemistry and pharmacology (Diederich, Dick, & Griebel, 1986).
Eigenschaften
IUPAC Name |
3-[2-(2-bromo-4-chloro-3,5-dimethylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrClNO.ClH/c1-10-8-13(14(16)11(2)15(10)17)19-7-5-12-4-3-6-18-9-12;/h8,12,18H,3-7,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIILNHIFRGZNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Br)OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





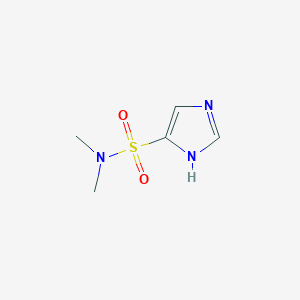

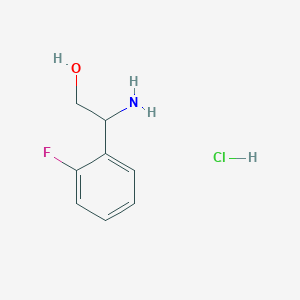
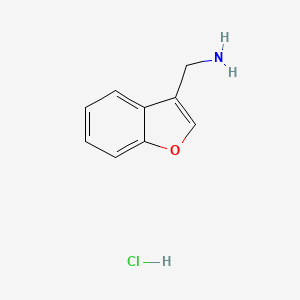
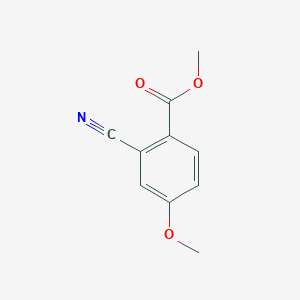
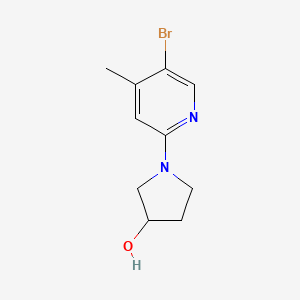
![2-[(5-Bromo-3-methyl-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1525120.png)
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1525123.png)
